2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a chlorophenyl group. Its structural complexity allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzyl group allow it to fit into binding sites, while the chlorophenyl group can interact with hydrophobic regions. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)acetonitrile
- 4-Benzylpiperazine
- 4-Chlorobenzyl chloride
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its structural features provide a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-19-8-6-17(7-9-19)14-22-20(25)16-24-12-10-23(11-13-24)15-18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDFWXQZXDINGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199003 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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